molecular formula C11H15N5O2 B6592074 3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 1820684-27-2

3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No. B6592074
CAS RN: 1820684-27-2
M. Wt: 249.27 g/mol
InChI Key: XMIMZKPVFQKCHJ-UHFFFAOYSA-N
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Description

The compound “3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the imidazo[4,5-b]pyridine core followed by functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[4,5-b]pyridine ring system, along with a hydroxyethyl group and a carbohydrazide group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The imidazo[4,5-b]pyridine core could potentially undergo various substitution reactions, while the hydroxyethyl and carbohydrazide groups could participate in a variety of reactions involving nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hydroxyethyl group could potentially increase the compound’s solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many heterocyclic compounds are known to interact with various enzymes or receptors in the body, influencing biological processes .

Future Directions

The study and application of heterocyclic compounds is a vibrant field in medicinal chemistry. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its interactions with various biological targets .

properties

IUPAC Name

3-(2-hydroxyethyl)-2,5-dimethylimidazo[4,5-b]pyridine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6-5-8(11(18)15-12)9-10(13-6)16(3-4-17)7(2)14-9/h5,17H,3-4,12H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMZKPVFQKCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124087
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 3-(2-hydroxyethyl)-2,5-dimethyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

CAS RN

1820684-27-2
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 3-(2-hydroxyethyl)-2,5-dimethyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 3-(2-hydroxyethyl)-2,5-dimethyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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